molecular formula C22H24ClN3O2S B3001106 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866845-13-8

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B3001106
CAS No.: 866845-13-8
M. Wt: 429.96
InChI Key: SJLCASDAAIPRSC-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 4-chlorophenylsulfonyl group, an ethyl group, and a 4-methylpiperazin-1-yl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the 4-Chlorophenylsulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the 4-chlorophenylsulfonyl group.

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base like sodium hydride.

    Addition of the 4-Methylpiperazin-1-yl Group: Finally, the compound is reacted with 4-methylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonyl-quinoline: Lacks the ethyl and piperazine groups.

    6-Ethyl-quinoline: Lacks the chlorophenylsulfonyl and piperazine groups.

    4-Methylpiperazin-1-yl-quinoline: Lacks the chlorophenylsulfonyl and ethyl groups.

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline is unique due to the combination of its substituents, which confer specific biological activities and chemical properties. The presence of the 4-chlorophenylsulfonyl group enhances its potential as an antimicrobial agent, while the piperazine moiety contributes to its ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethyl-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-3-16-4-9-20-19(14-16)22(26-12-10-25(2)11-13-26)21(15-24-20)29(27,28)18-7-5-17(23)6-8-18/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLCASDAAIPRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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